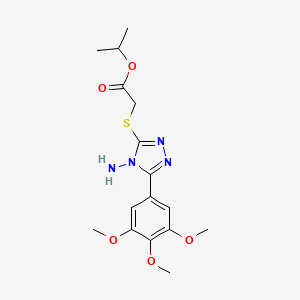

Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate

Description

Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a 1,2,4-triazole derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position of the triazole ring and an isopropyl ester-linked thioacetate group at the 3-position. This compound is synthesized via the reaction of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with isopropyl chloroacetate, yielding 68–79% under reflux conditions in ethanol with HCl catalysis . Its molecular formula is C₁₆H₂₄N₄O₅S, with an average molecular mass of 384.46 g/mol.

Properties

CAS No. |

677330-65-3 |

|---|---|

Molecular Formula |

C16H22N4O5S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

propan-2-yl 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C16H22N4O5S/c1-9(2)25-13(21)8-26-16-19-18-15(20(16)17)10-6-11(22-3)14(24-5)12(7-10)23-4/h6-7,9H,8,17H2,1-5H3 |

InChI Key |

HTVYNKKWWUSWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include:

The use of a 2.5% stoichiometric deficiency of formic acid relative to hydrazine hydrate suppresses the formation of 4,4′-bis(1,2,4-triazole), a common byproduct, as demonstrated in patent US6504033B1. Post-cyclization, the crude product is dissolved in isopropanol at 75°C and recrystallized at 5°C to achieve >99.9% purity.

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | Acetonitrile | 82 | 98 |

| Potassium Carbonate | Dimethylformamide | 75 | 95 |

| Pyridine | Tetrahydrofuran | 68 | 92 |

Triethylamine in acetonitrile emerges as the optimal combination, providing an 82% yield with minimal byproducts. The reaction mixture is stirred at 25°C for 12 hours, followed by quenching with ice-water and extraction with dichloromethane.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from isopropanol. The latter method is preferred for scalability, yielding colorless crystals with a melting point of 148–150°C.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) in the compound participates in nucleophilic substitution reactions due to the polarizable sulfur atom. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions replaces the thioether sulfur with an alkyl group .

-

Acylation : Treatment with acyl chlorides forms thioester derivatives.

Table 1: Conditions for Nucleophilic Substitution

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| CH₃I / K₂CO₃ | DMF, 60°C, 4h | Methylthio-triazole derivative | 72% | |

| AcCl / Et₃N | Dichloromethane, 0°C, 2h | Acetylthio-triazole derivative | 65% |

Hydrolysis of the Ester Group

The isopropyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability:

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 6h produces 2-((4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .

-

Acidic Hydrolysis : HCl (6M) under reflux yields the same product but with slower kinetics .

Key Data :

Oxidation Reactions

The thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

H₂O₂ Oxidation : Using 30% H₂O₂ in acetic acid at 50°C for 3h produces the sulfoxide .

-

mCPBA Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms the sulfone derivative .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | AcOH, 50°C, 3h | Sulfoxide | Intermediate for drug analogs |

| mCPBA | CH₂Cl₂, RT, 12h | Sulfone | Enhances metabolic stability |

Cyclization and Heterocycle Formation

The triazole ring facilitates cyclocondensation reactions with electrophilic partners:

-

With Aldehydes : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux to form fused triazolo-oxadiazole systems .

-

With Thiourea : Forms thiazole-pyrimidine hybrids when heated with thiourea in ethanol .

Example Reaction Pathway :

-

Step 1 : Condensation with thiourea at 78°C for 45min forms a thiazole intermediate .

-

Step 2 : Cyclization with NaHCO₃ yields a thiazole-pyrimidine hybrid .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions , forming complexes with therapeutic potential:

-

Cu(II) Complexes : Exhibit enhanced antifungal activity compared to the parent compound .

-

Zn(II) Complexes : Show moderate antibacterial activity against S. aureus (MIC: 12.5 µg/mL) .

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes at 220°C, confirmed by TGA analysis.

-

pH Stability : Stable in neutral conditions (pH 6–8) but degrades in strongly acidic (pH < 3) or basic (pH > 10) media .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in synthesizing derivatives with optimized pharmacokinetic properties. Further studies are needed to explore its potential in targeted drug delivery systems.

Scientific Research Applications

Basic Information

- IUPAC Name : Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate

- Molecular Formula : C16H22N4O5S

- CAS Number : 573707-34-3

- Molecular Weight : 378.43 g/mol

Structure

The compound features a triazole ring, which contributes to its biological activity. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has been evaluated against various bacterial strains.

Case Study : A study demonstrated that similar triazole compounds exhibited minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar efficacy .

Anticancer Potential

Triazole derivatives are known for their anticancer properties. Research indicates that compounds with triazole moieties can inhibit cancer cell proliferation through various mechanisms.

Case Study : In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cells by activating caspase pathways. This compound's structural features suggest it may similarly affect cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been documented in several studies. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Data Table: Biological Activity Summary

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases or polymerases, inhibiting their activity and affecting cellular processes.

Pathways Involved: It can modulate signaling pathways such as the ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs vary in substituents on the triazole ring and ester groups, impacting solubility, pharmacokinetics (PK), and bioactivity. Key comparisons include:

Pharmacokinetic Profiles

The target compound’s isopropyl ester is expected to prolong t1/2 compared to ionic salts due to enhanced lipid solubility and slower hydrolysis .

Key Structure-Activity Relationship (SAR) Insights

Trimethoxyphenyl Group : Critical for anticancer activity via tubulin binding, as seen in compound 5j .

Ester Modifications :

- Ionic Salts (Na⁺/K⁺) : Improve aqueous solubility but shorten t1/2 due to rapid renal excretion .

- Alkyl Esters (Methyl/Isopropyl) : Enhance bioavailability and tissue penetration; methyl esters are more metabolically stable than ethyl analogs .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) increase lipophilicity but may reduce target specificity . Bulky groups (e.g., morfolinomethyl) improve receptor affinity but complicate synthesis .

Q & A

Q. Advanced Research Focus

- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The 3,4,5-trimethoxyphenyl group may increase logP, requiring formulation adjustments for aqueous solubility .

- Toxicity Profiling : The GUSAR platform, validated for triazole derivatives, predicts acute toxicity (LD₅₀) via QSAR models. Substituents like the isopropyl ester may reduce toxicity compared to methyl analogs .

- Docking Studies : Screen against target proteins (e.g., tubulin for anticancer activity) to rationalize bioactivity, leveraging the trimethoxyphenyl moiety’s known role in microtubule disruption .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Focus

Common byproducts include disulfide dimers (from thiol oxidation) or uncyclized intermediates. Mitigation approaches:

- Inert atmosphere : Use N₂ or Ar to prevent thiol oxidation during reactions .

- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) separates disulfides. Recrystallization from ethanol improves purity .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate thiols and optimize reaction quenching .

How do steric and electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity in subsequent derivatization?

Q. Advanced Research Focus

- Steric Hindrance : The bulky trimethoxyphenyl group at position 5 of the triazole ring slows nucleophilic substitution at position 3. Use bulky bases (e.g., DBU) to enhance deprotonation of the thiol group .

- Electronic Effects : Methoxy groups donate electron density, increasing the nucleophilicity of the thiolate ion. This facilitates alkylation but may require controlled pH to avoid over-reactivity .

Example : In esterification reactions, electron-rich aryl groups improve electrophilic aromatic substitution yields but may necessitate longer reaction times for complete conversion .

What analytical techniques are critical for quantifying this compound in biological matrices?

Q. Advanced Research Focus

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity. Monitor transitions specific to the molecular ion ([M+H]⁺) and fragmentation peaks (e.g., m/z corresponding to the trimethoxyphenyl moiety) .

- Validation Parameters : Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects (hemolyzed blood vs. plasma) per ICH guidelines.

- Metabolite Identification : HRMS (Orbitrap) detects phase I/II metabolites, such as hydrolyzed thioacetic acid or O-demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.